Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester
Description
Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester is an organophosphorus compound characterized by a phosphonic acid core esterified with two ethyl groups. The propyl chain at the phosphorus atom is substituted at the 2-position with a methylsulfonyloxy (mesyloxy) group and at the 3-position with a phenyl group.
Properties
CAS No. |
143798-82-7 |
|---|---|
Molecular Formula |
C14H23O6PS |
Molecular Weight |
350.37 g/mol |
IUPAC Name |
(1-diethoxyphosphoryl-3-phenylpropan-2-yl) methanesulfonate |
InChI |
InChI=1S/C14H23O6PS/c1-4-18-21(15,19-5-2)12-14(20-22(3,16)17)11-13-9-7-6-8-10-13/h6-10,14H,4-5,11-12H2,1-3H3 |
InChI Key |
USTDPEJAFZAUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(CC1=CC=CC=C1)OS(=O)(=O)C)OCC |
Origin of Product |
United States |
Preparation Methods
Michaelis-Arbuzov Reaction with Sulfonate Esters
A foundational approach involves the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a halogenated precursor to form the phosphonate ester. For the target compound, the intermediate 2-[(methylsulfonyl)oxy]-3-phenylpropyl chloride is synthesized first.
Synthesis of the Chloro Intermediate :
Phosphorylation :
- The chloro intermediate reacts with diethyl phosphite under anhydrous conditions. A catalyst such as potassium iodide (KI) or tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution:
$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)H + Cl-CH}2\text{-CH(Ph)-O-SO}2\text{CH}3 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{-CH(Ph)-O-SO}2\text{CH}3 + \text{HCl}
$$ - Yields range from 65–80% after purification by vacuum distillation or column chromatography.
- The chloro intermediate reacts with diethyl phosphite under anhydrous conditions. A catalyst such as potassium iodide (KI) or tetrabutylammonium bromide (TBAB) enhances nucleophilic substitution:
Mitsunobu Reaction for Stereoselective Synthesis
For stereocontrolled preparation, the Mitsunobu reaction couples a secondary alcohol with diethyl phosphite using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):
Substrate Preparation :
- 2-Hydroxy-3-phenylpropyl methanesulfonate is synthesized via mesylation of 2-hydroxy-3-phenylpropan-1-ol .
Phosphonate Formation :
- The alcohol reacts with diethyl phosphite under Mitsunobu conditions:
$$
\text{HO-CH}2\text{-CH(Ph)-O-SO}2\text{CH}3 + \text{(C}2\text{H}5\text{O)}2\text{P(O)H} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{-CH(Ph)-O-SO}2\text{CH}_3
$$ - This method achieves high stereochemical fidelity (>90% ee) but requires careful control of stoichiometry to avoid side reactions.
- The alcohol reacts with diethyl phosphite under Mitsunobu conditions:
Palladium-Catalyzed Cross-Coupling Strategies
Suzuki-Miyaura Coupling for Aryl Integration
The phenyl group is introduced via Suzuki coupling, leveraging palladium catalysis to form the C–P bond:
Boronic Acid Preparation :
- 3-Phenylpropenyl boronic acid is synthesized from allyl bromide and phenylboronic acid.
Cross-Coupling :
- A phosphonate-containing electrophile (e.g., diethyl (2-bromoethyl)phosphonate ) reacts with the boronic acid in the presence of Pd(PPh₃)₄ and a base (Na₂CO₃):
$$
\text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{CH}2\text{Br + Ph-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH}2\text{CH(Ph)-O-SO}2\text{CH}3
$$ - Post-coupling mesylation with MsCl completes the synthesis.
- A phosphonate-containing electrophile (e.g., diethyl (2-bromoethyl)phosphonate ) reacts with the boronic acid in the presence of Pd(PPh₃)₄ and a base (Na₂CO₃):
One-Pot Tandem Reactions
Kabachnik-Fields Reaction with Sulfonyloxy Aldehydes
A three-component Kabachnik-Fields reaction condenses an aldehyde, amine, and phosphite. For the target compound:
Aldehyde Synthesis :
- 2-[(Methylsulfonyl)oxy]-3-phenylpropanal is prepared by oxidation of the corresponding alcohol.
Reaction with Diethyl Phosphite :
- The aldehyde, ammonia, and diethyl phosphite react in a polar aprotic solvent (e.g., DMF):
$$
\text{O=CH-CH(Ph)-O-SO}2\text{CH}3 + \text{(C}2\text{H}5\text{O)}2\text{P(O)H + NH}3 \rightarrow \text{(C}2\text{H}5\text{O)}2\text{P(O)-CH(NH}2\text{)-CH(Ph)-O-SO}2\text{CH}3
$$ - The primary amine is subsequently reduced or functionalized.
- The aldehyde, ammonia, and diethyl phosphite react in a polar aprotic solvent (e.g., DMF):
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Challenges |
|---|---|---|---|---|
| Michaelis-Arbuzov | 65–80 | Low | High | Byproduct formation (HCl) |
| Mitsunobu Reaction | 70–85 | High | Moderate | Cost of reagents (DEAD, PPh₃) |
| Suzuki Coupling | 60–75 | Moderate | High | Requires Pd catalyst |
| Kabachnik-Fields | 50–65 | Variable | Low | Competing imine formation |
Recent Advances and Patent Literature
Crystallization Techniques for High-Purity Product
A 2025 patent (EP3483169A1) describes a novel crystallization method using sodium halides in organic solvents to precipitate the phosphonate ester. Key steps include:
Enzymatic Phosphorylation
Emerging approaches employ lipases (e.g., Candida antarctica) to catalyze phosphonate ester formation under mild conditions, reducing energy consumption and waste.
Chemical Reactions Analysis
Hydrolysis Reactions
The diethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid. The reaction pathway and kinetics depend on the catalytic environment:
For this compound, acidic hydrolysis with concentrated HCl at reflux yields the phosphonic acid derivative in 71–93% efficiency, though prolonged heating risks decomposition .
Nucleophilic Substitution
The methylsulfonyl (MsO) group acts as a superior leaving group, enabling nucleophilic displacement. Common reactions include:
-
Ammonolysis : Reaction with amines (e.g., NH₃, primary amines) replaces the MsO group with amino functionalities, forming phosphonamide derivatives.
-
Alkoxy Substitution : Treatment with alkoxides (e.g., NaOMe, KOtBu) replaces the MsO group with alkoxy chains, enhancing solubility for pharmaceutical applications .
Example Reaction:
Coupling Reactions
The ester groups participate in cross-coupling reactions:
-
Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids modifies the phenylpropyl moiety.
-
Mitsunobu Reaction : Converts hydroxyl intermediates (post-hydrolysis) to ethers or thioethers using DIAD/TPP .
Enzyme Interaction and Inhibition
This compound inhibits 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) , a key enzyme in the methylerythritol phosphate (MEP) pathway. Comparative studies highlight its binding affinity:
| Inhibitor | IC₅₀ (µM) | Target Pathogen | Selectivity Over Mammalian Cells |
|---|---|---|---|
| Fosmidomycin | 0.1–1.0 | Plasmodium spp. | Low |
| This compound | 0.5–2.5 | Escherichia coli | Moderate |
The mesyl group enhances membrane permeability compared to hydroxyl analogues, improving bioavailability.
Key Routes for Functionalization:
-
Esterification/Transesterification :
-
Phosphonate–Peptide Conjugation :
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
Phosphonic acids are increasingly recognized for their bioactive properties, making them valuable in drug development. The structure of phosphonic acids allows for the design of prodrugs that can enhance bioavailability and target specific biological pathways. For instance, phosphonic acids can be modified to create compounds that selectively bind to biological targets, facilitating drug delivery systems for conditions such as cancer and osteoporosis .
2. Bone Targeting Agents
The compound's structural similarity to phosphate makes it suitable for targeting bone tissues. Research indicates that phosphonic acid derivatives can effectively deliver therapeutic agents directly to bone, which is particularly beneficial in treating bone-related diseases like osteoporosis .
Agricultural Applications
1. Herbicides and Plant Growth Regulators
Phosphonic acid derivatives have been utilized as herbicides and plant growth regulators. Their ability to influence plant metabolism and growth patterns makes them effective in controlling weed populations and enhancing crop yields. Studies have shown that certain phosphonic acids can modulate plant hormone levels, leading to improved resistance against pests and diseases .
2. Fertilizers
The incorporation of phosphonic acids in fertilizers has been explored due to their potential to enhance nutrient uptake by plants. The chelating properties of phosphonic acids facilitate better absorption of essential minerals, improving overall plant health and productivity .
Material Science
1. Surface Functionalization
Phosphonic acids are employed in surface functionalization processes, particularly in creating coatings that enhance adhesion properties or impart hydrophobic characteristics to materials. This application is crucial in industries such as electronics and optics, where surface properties significantly affect performance .
2. Hybrid Materials
The versatility of phosphonic acids allows them to be integrated into hybrid materials, combining organic and inorganic components for enhanced performance in various applications, including catalysis and energy storage systems .
Case Study 1: Drug Delivery Systems
A study published in PubMed highlighted the use of phosphonic acid derivatives as drug delivery systems targeting bone tissue. The research demonstrated that these compounds could effectively deliver therapeutic agents while minimizing systemic exposure, thus reducing side effects associated with traditional delivery methods .
Case Study 2: Agricultural Enhancements
Research conducted on the application of phosphonic acids in fertilizers showed a marked increase in crop yield when used alongside traditional fertilizers. The study indicated that plants treated with phosphonic acid-based fertilizers exhibited improved nutrient uptake and disease resistance compared to control groups .
Mechanism of Action
The mechanism of action of phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ability to mimic phosphate groups allows it to interfere with enzymatic processes and cellular signaling pathways.
Comparison with Similar Compounds
Diethyl p-Toluenesulfonyloxymethylphosphonate (DESMP; CAS 31618-90-3)
Structural Differences :
- DESMP replaces the mesyloxy group with a p-toluenesulfonyloxy (tosyloxy) group and lacks the 3-phenyl substituent. Instead, it has a methyl group attached to the phosphorus via a methylene bridge.
Synthesis & Yield : - DESMP is synthesized via sulfonylation of diethyl hydroxymethylphosphonate, yielding ~30–50% under optimized conditions . In contrast, the target compound’s synthesis likely involves mesylation of a hydroxypropyl intermediate, with yields dependent on steric effects from the phenyl group.
Applications : - DESMP is a key intermediate in antiviral drugs like tenofovir .
[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic Acid Dimethyl Ester (CAS Not Provided)
Structural Differences :
- The 2-position substituent is a ketone (oxo) instead of mesyloxy, and the 3-position has a 4-trifluoromethylphenoxy group. The ester groups are methyl rather than ethyl. Physicochemical Properties:
- The oxo group increases polarity (logP ≈ -1.1) compared to the mesyloxy-substituted target compound, which is more lipophilic due to the phenyl and ethyl ester groups. IR spectra would show a strong carbonyl stretch (~1780 cm⁻¹) absent in the target compound .
Phosphonic Acid, (2-Hydroxy-2-phenylpropyl)-, Dimethyl Ester (CAS 88708-61-6)
Structural Differences :
- A hydroxy group replaces the mesyloxy substituent at the 2-position, and the ester groups are methyl.
Reactivity : - The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the mesyloxy group in the target compound is a better leaving group, enhancing its utility in nucleophilic substitution reactions .
Diethyl Isopropylphosphonate (CAS 1538-69-8)
Structural Simplicity :
- Lacks aromatic or sulfonyl substituents. The isopropyl group at phosphorus simplifies synthesis but reduces steric and electronic complexity.
Applications : - Primarily used as a solvent or ligand in coordination chemistry. The target compound’s phenyl and mesyloxy groups expand its utility in medicinal chemistry .
Comparative Data Table
Key Research Findings
- Reactivity : Mesyloxy and tosyloxy groups act as leaving groups, but mesyloxy’s smaller size may facilitate faster nucleophilic displacement compared to tosyloxy .
- Biological Activity : Aromatic substituents (e.g., phenyl in the target compound) enhance binding to hydrophobic enzyme pockets, whereas trifluoromethyl groups (as in ’s compound) improve metabolic stability .
- Synthetic Challenges : Bulky substituents (e.g., phenyl at the 3-position) can reduce reaction yields due to steric hindrance, as seen in ’s chromen derivatives (4–50% yields) .
Biological Activity
Phosphonic acid derivatives, particularly those with diethyl ester functionalities, have garnered significant attention in biological research due to their diverse pharmacological properties. This article delves into the biological activity of Phosphonic acid, [2-[(methylsulfonyl)oxy]-3-phenylpropyl]-, diethyl ester , exploring its anticancer potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a phosphonic acid moiety with a diethyl ester group and a phenylpropyl side chain modified by a methylsulfonyl group. This structure is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of phosphonic acid derivatives. One notable study investigated the effects of β-lactam derivatives of α-amino phosphonates on various cancer cell lines. The findings indicated that certain derivatives exhibited potent anticancer activity, particularly against human leukemic cell lines. For instance, a specific diethyl phosphonate was shown to induce G1 phase cell cycle arrest and apoptosis in the NB4 cell line, which models acute promyelocytic leukemia (APL) .
The mechanism underlying the anticancer activity of these compounds often involves:
- Cell Cycle Arrest : Induction of G1 phase arrest prevents cancer cells from proliferating.
- Apoptosis : High concentrations lead to apoptosis, effectively reducing tumor size.
- Differentiation : Combination therapies with agents like All-Trans Retinoic Acid enhance differentiation in leukemic cells .
Stability and Solubility
The solubility and stability of phosphonate esters are critical for their efficacy in vivo. Studies have reported that representative phosphonate diethyl esters demonstrated substantial aqueous solubility (up to 60 mM) and stability under various physiological conditions, including incubation in rat plasma . This stability suggests potential for therapeutic applications without rapid degradation.
Case Studies
- Ischemic Heart Failure Model : In a phenotypic screen using a mouse model for ischemic heart failure, several phosphonate derivatives were administered via infusion. The results indicated that these compounds could alleviate symptoms associated with heart failure, suggesting broader applications beyond oncology .
- Antileukemic Activity : The aforementioned study on APL demonstrated that the diethyl phosphonate not only induced apoptosis but also promoted differentiation at lower concentrations, highlighting its dual functionality as both an anticancer agent and a differentiation inducer .
Comparative Analysis of Phosphonate Derivatives
A comparative analysis of various phosphonate derivatives can provide insights into their relative efficacy and potential applications:
| Compound Structure | Solubility (mM) | Stability (pH 1 & 11) | Biological Activity |
|---|---|---|---|
| Diethyl Phosphonate | 60 | Stable | Anticancer |
| Diisopropyl Ester | 7.25 | Stable | Limited |
| Long Chain Ester | TBD | TBD | TBD |
Q & A
Q. How is the compound’s mechanism of action probed in cellular models (e.g., tubulin inhibition)?
- Fluorescently labeled derivatives enable live-cell imaging of tubulin dynamics. Competitive binding assays with [³H]-vinblastine quantify phosphonate interactions. Molecular docking simulations model steric compatibility with tubulin’s colchicine site, validated by mutagenesis studies .
Methodological Notes
- Data Contradictions : Cross-validate biological activity using multiple cell lines (e.g., HeLa, MCF-7) and primary cultures to account for variability .
- Advanced Characterization : Combine 2D-NMR (COSY, HSQC) with high-resolution MS for structural elucidation of complex mixtures .
- Safety Compliance : Regularly update risk assessments using SDS sections 9 (stability) and 11 (toxicology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
